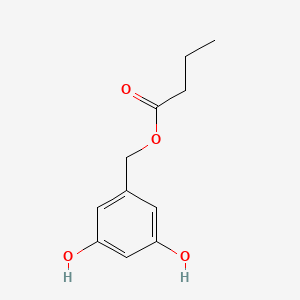

3,5-Dihydroxybenzyl butyrate

Description

Structure

3D Structure

Properties

CAS No. |

386263-88-3 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

(3,5-dihydroxyphenyl)methyl butanoate |

InChI |

InChI=1S/C11H14O4/c1-2-3-11(14)15-7-8-4-9(12)6-10(13)5-8/h4-6,12-13H,2-3,7H2,1H3 |

InChI Key |

UUDZJUWVUPALBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 3,5 Dihydroxybenzyl Butyrate

Strategies for the Esterification of 3,5-Dihydroxybenzyl Alcohol with Butyric Acid

The esterification of 3,5-dihydroxybenzyl alcohol with butyric acid to yield 3,5-dihydroxybenzyl butyrate (B1204436) can be approached through several synthetic strategies. The presence of both a primary alcohol and two phenolic hydroxyl groups in the starting material requires careful consideration of reaction conditions to achieve selective esterification of the primary alcohol.

Direct Esterification Approaches

Direct esterification, such as the Fischer-Speier method, typically involves reacting an alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.comgoogle.com This method is effective for simple alcohols but can be challenging for phenols. google.comdoubtnut.com For the synthesis of 3,5-dihydroxybenzyl butyrate, direct acid-catalyzed esterification would likely require conditions that favor the reaction of the more nucleophilic primary alcohol over the less reactive phenolic hydroxyls. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the formation of the ester. operachem.com A patent for the preparation of benzyl (B1604629) butyrate describes a method involving the reaction of benzyl alcohol and butyric acid with p-toluenesulfonic acid as a catalyst in cyclohexane, with azeotropic distillation to remove water. google.com A similar approach could potentially be adapted for 3,5-dihydroxybenzyl alcohol.

| Alcohol | Carboxylic Acid | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| Benzyl alcohol | Butyric acid | p-Toluenesulfonic acid | Cyclohexane | Heating to 98-120°C for 3.0-4.0h | High | google.com |

| Benzyl alcohol | Butyric acid | Sulfuric acid | - | Heating | - | bdmaee.net |

| Lauric acid | Ethanol | Acetyl chloride (in situ HCl) | - | Reflux | - | cerritos.edu |

| d-Tartaric acid | Benzyl alcohol | p-Toluenesulfonic acid monohydrate | Benzene (B151609) | Reflux with Dean-Stark trap | 57% | operachem.com |

Activated Ester Synthesis Methods

To circumvent the often harsh conditions of direct esterification and to enhance selectivity, methods involving the activation of the carboxylic acid are employed.

Steglich Esterification: This method utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jove.comrsc.org The reaction proceeds under mild, often neutral pH conditions, which is advantageous for substrates with sensitive functional groups. rsc.org This method has been successfully used for the esterification of a wide range of alcohols, including benzylic and phenolic alcohols. jove.comrsc.org A study on the esterification of cinnamic acid with various alcohols, including benzyl alcohol, reported a 76% yield using EDC and DMAP in acetonitrile (B52724). rsc.org Another report details the synthesis of various esters from primary and secondary alcohols, benzylic and allylic alcohols, and phenols in high yields using a modified Steglich protocol in acetonitrile. jove.com The chemoselectivity between the primary alcohol and the phenolic hydroxyls of 3,5-dihydroxybenzyl alcohol would be a key factor to control in this reaction.

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters under mild conditions using a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, although this is not relevant for the achiral 3,5-dihydroxybenzyl alcohol. The reaction is known to be effective for a wide range of alcohols and acidic nucleophiles, including carboxylic acids. acs.orgmdpi.com The reaction of benzyl alcohol with benzoic acid under Mitsunobu conditions has been reported. researchgate.net The Mitsunobu reaction has also been shown to distinguish between alcohol and phenol (B47542) hydroxyls in esterification reactions, which could be beneficial for the selective esterification of the primary alcohol in 3,5-dihydroxybenzyl alcohol. researchgate.net

| Alcohol | Carboxylic Acid/Nucleophile | Activating/Coupling Agents | Solvent | Yield | Reference |

| (E)-Cinnamic acid | Benzyl alcohol | EDC, DMAP | Acetonitrile | 76% | rsc.org |

| Benzyl alcohol | Benzoic acid | Triphenylphosphine, Azopyridines | Acetonitrile | High | organic-chemistry.org |

| Benzyl alcohol | Morpholine | NHP-butane, Azo-compound | Toluene | High | acs.org |

| 3,5-Dihydroxybenzyl alcohol | wikipedia.orgwikipedia.org-Phenyl-C61-butyric acid | DCC, DMAP | - | - | acs.org |

Enzymatic Esterification for Sustainable Production

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for ester production. Lipases are commonly employed for this purpose, catalyzing esterification reactions under mild conditions, often in non-aqueous solvents or solvent-free systems. nih.govtandfonline.com

The synthesis of various butyrate esters using immobilized lipases has been extensively studied. For instance, the enzymatic synthesis of benzyl butyrate from benzyl alcohol and butyric acid has been reported using immobilized Candida antarctica lipase (B570770) B (Novozym 435) in a solvent-free system, achieving a conversion of 80%. unife.itresearchgate.net Kinetic studies on the lipase-catalyzed synthesis of isoamyl butyrate have shown that butyric acid can act as a competitive inhibitor. nih.gov The substrate specificity of lipases can be exploited to achieve selective esterification of the primary alcohol of 3,5-dihydroxybenzyl alcohol. For example, a study on the enzymatic synthesis of various aroma esters, including cinnamyl butyrate, demonstrated high conversions using immobilized Candida antarctica lipase B. rsc.org

| Ester Product | Alcohol | Acid | Enzyme | Reaction System | Conversion/Yield | Reference |

| Benzyl butyrate | Benzyl alcohol | Butyric acid | Immobilized Candida antarctica lipase B (Novozym 435) | Solvent-free | 80% conversion | unife.itresearchgate.net |

| Ethyl butyrate | Ethanol | Butyric acid | Immobilized Candida antarctica lipase-A | - | 90.3% conversion | tandfonline.com |

| Butyl butyrate | Butanol | Butyric acid | Rape seed lipase acetone (B3395972) powder | Hexane | 89% yield | pjsir.org |

| Isoamyl butyrate | Isoamyl alcohol | Butyric acid | Lipase | - | - | nih.gov |

| Cinnamyl butyrate | Cinnamyl alcohol | Butyric acid | Immobilized Candida antarctica lipase B | Solvent-free | High | rsc.org |

Precursor Synthesis and Optimization

Advances in 3,5-Dihydroxybenzyl Alcohol Synthesis from 3,5-Dihydroxybenzoic Acid and Other Precursors

3,5-Dihydroxybenzyl alcohol is most commonly synthesized from 3,5-dihydroxybenzoic acid. Various synthetic routes have been explored, with a significant focus on reductive methodologies.

The reduction of the carboxylic acid group of 3,5-dihydroxybenzoic acid to a primary alcohol can be effectively achieved using borohydride-based reducing agents.

A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with other reagents. One patented method describes the esterification of 3,5-dihydroxybenzoic acid, followed by reduction with a Lewis acid and a borohydride (such as sodium borohydride or potassium borohydride) to yield 3,5-dihydroxybenzyl alcohol. google.com

Another approach involves the acetylation of the hydroxyl groups of 3,5-dihydroxybenzoic acid to form 3,5-diacetoxybenzoic acid. This intermediate is then reduced using a sodium borohydride/iodine system in tetrahydrofuran (B95107) (THF). The final step is the deprotection of the acetyl groups with a weak base to afford 3,5-dihydroxybenzyl alcohol with a reported yield of 82.1%. google.com A similar procedure reports a yield of 83.2%. chemicalbook.com

| Starting Material | Reducing System | Solvent | Key Steps | Yield | Reference |

| 3,5-Dihydroxybenzoic acid ester | Lewis acid, NaBH₄/KBH₄ | Organic solvent | Esterification followed by reduction | - | google.com |

| 3,5-Diacetoxybenzoic acid | NaBH₄ / I₂ | THF | Acetylation, reduction, deprotection | 82.1% | google.com |

| 3,5-Diacetoxybenzoic acid | NaBH₄ / I₂ | THF | Acetylation, reduction, deprotection | 83.2% | chemicalbook.com |

Protection-Deprotection Strategies for Hydroxyl Functionalities

In the synthesis of 3,5-Dihydroxybenzyl butyrate from 3,5-dihydroxybenzyl alcohol, the presence of two phenolic hydroxyl groups and one primary alcohol presents a significant challenge. To achieve selective esterification at the benzylic alcohol, the more acidic phenolic hydroxyls must be temporarily masked using protecting groups. highfine.comlibretexts.org The choice of protecting group is crucial; it must be easy to introduce, stable under the esterification conditions, and readily removable without affecting the newly formed ester linkage. uchicago.edu

Common strategies involve the conversion of the hydroxyl groups into ethers or esters. highfine.com Ether-based protecting groups are widely utilized due to their stability across a range of reaction conditions. highfine.com

Common Protecting Groups for Phenolic Hydroxyls:

Silyl (B83357) Ethers : Groups like Trimethylsilyl (TMS) and Triethylsilyl (TES) are frequently employed. harvard.edu They are typically introduced by reacting the alcohol with a silyl chloride (e.g., TMSCl, TESCl) in the presence of a base like imidazole (B134444) or triethylamine. harvard.edu Their stability is influenced by the steric bulk of the substituents on the silicon atom. harvard.edu Deprotection is commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). harvard.edu

Benzyl Ethers (Bn) : This group is introduced using benzyl bromide or chloride under basic conditions. It is notably stable to many reagents but can be removed under specific, mild conditions, typically through catalytic hydrogenation (e.g., H₂, Pd/C), which would not affect the butyrate ester. highfine.com

Acetal Protecting Groups : Groups such as methoxymethyl (MOM) and 2-tetrahydropyranyl (THP) are also options. highfine.com They are generally acid-sensitive and are introduced under basic conditions, offering an alternative deprotection pathway using mild acid. highfine.com

For the synthesis of 3,5-Dihydroxybenzyl butyrate, a plausible strategy would involve the selective protection of the two phenolic hydroxyls, for instance as silyl ethers, leaving the primary benzylic alcohol free for esterification. Following the formation of the butyrate ester, the silyl ethers can be cleaved under conditions that leave the ester bond intact.

Butyric Acid Derivatives and Strategic Sources for Esterification

The direct esterification of an alcohol with a carboxylic acid (Fischer esterification) is a reversible reaction that often requires harsh conditions, such as strong acid catalysts and high temperatures. To facilitate a more efficient and milder esterification of the protected 3,5-dihydroxybenzyl alcohol, more reactive derivatives of butyric acid are typically used. wikipedia.org Butyric acid can be readily converted into several activated forms for this purpose. wikipedia.orgextrapolate.com

Strategic Butyric Acid Derivatives:

Butyryl Chloride : This is a highly reactive acyl chloride that readily reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to form the corresponding ester. The base serves to neutralize the HCl byproduct. Butyryl chloride is often the intermediate of choice for preparing other butyrate derivatives. wikipedia.org

Butyric Anhydride (B1165640) : As a less reactive and less moisture-sensitive alternative to butyryl chloride, butyric anhydride is also an effective acylating agent. The reaction with an alcohol, often catalyzed by a base like 4-dimethylaminopyridine (DMAP), yields the butyrate ester and a molecule of butyric acid as a byproduct. google.com

The use of these activated derivatives allows the esterification to proceed under milder conditions, which is essential to prevent the degradation of sensitive substrates or the premature cleavage of protecting groups. google.com The reaction of a protected 3,5-dihydroxybenzyl alcohol with either butyryl chloride or butyric anhydride would lead to the formation of the desired protected 3,5-dihydroxybenzyl butyrate.

Purification and Isolation Techniques for 3,5-Dihydroxybenzyl Butyrate

Following the synthesis and deprotection steps, the crude product mixture will contain the target compound, 3,5-Dihydroxybenzyl butyrate, along with unreacted starting materials, byproducts from the protection/deprotection steps, and leftover reagents. A multi-step purification process is therefore essential to isolate the compound in high purity.

A typical purification sequence would involve:

Work-up : The reaction mixture is first treated to remove inorganic salts and highly polar impurities. This usually involves quenching the reaction, followed by extraction with an organic solvent (like ethyl acetate) and washing the organic layer with water and/or a saturated sodium bicarbonate solution. chemicalbook.com The organic layers are then combined, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure. chemicalbook.comrsc.org

Column Chromatography : The primary method for separating the target compound from closely related impurities is column chromatography on a silica (B1680970) gel stationary phase. rsc.orgacs.org A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is used to elute the components from the column. acs.org The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Recrystallization : To achieve final purity, the isolated product can be recrystallized from a suitable solvent or solvent mixture. chemicalbook.com This process involves dissolving the compound in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

Structural Elucidation of 3,5-Dihydroxybenzyl Butyrate

Once isolated, the definitive confirmation of the structure of 3,5-Dihydroxybenzyl butyrate requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework, functional groups, and molecular weight.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon-hydrogen framework. For 3,5-Dihydroxybenzyl butyrate, both ¹H and ¹³C NMR would be essential. While specific experimental data is not available in the search results, the expected chemical shifts and splitting patterns can be predicted based on analogous structures. acs.orgchemicalbook.comsemanticscholar.org

Predicted ¹H NMR Data for 3,5-Dihydroxybenzyl Butyrate This table is predictive and not based on experimental results.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0 - 9.5 | Singlet | 2H | Ar-OH (phenolic) |

| ~6.3 - 6.5 | Multiplet | 3H | Aromatic H |

| ~5.0 | Singlet | 2H | Ar-CH₂ -O |

| ~2.3 | Triplet | 2H | -O-C(=O)-CH₂ - |

| ~1.6 | Sextet | 2H | -CH₂-CH₂ -CH₃ |

Predicted ¹³C NMR Data for 3,5-Dihydroxybenzyl Butyrate This table is predictive and not based on experimental results.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~173 | Ester Carbonyl (C =O) |

| ~158 | Aromatic C -OH |

| ~140 | Aromatic C -CH₂ |

| ~108 | Aromatic C H |

| ~102 | Aromatic C H |

| ~66 | Benzylic C H₂ |

| ~36 | -O-C(=O)-C H₂- |

| ~18 | -CH₂-C H₂-CH₃ |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. researchgate.net The IR spectrum of 3,5-Dihydroxybenzyl butyrate would be expected to show characteristic absorption bands for its hydroxyl and ester groups. spectroscopyonline.com

Predicted IR Absorption Bands for 3,5-Dihydroxybenzyl Butyrate This table is predictive and not based on experimental results.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| ~1735 | Strong, Sharp | C=O Stretch | Ester |

| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester (Asymmetric) |

The presence of a strong, broad peak for the O-H stretch, a sharp, intense peak for the ester C=O stretch, and strong C-O stretching bands would confirm the successful synthesis of the target molecule. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. rsc.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For 3,5-Dihydroxybenzyl butyrate (C₁₁H₁₄O₄), the expected exact mass would be approximately 210.0892 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating structural evidence. Common fragmentation pathways would likely involve:

Loss of the butoxy group (-O-C₄H₇O) to give a fragment corresponding to the 3,5-dihydroxybenzyl cation.

Cleavage of the butyrate side chain, leading to characteristic ions.

McLafferty rearrangement, if applicable, involving the butyrate chain.

The observation of the correct molecular ion peak and a fragmentation pattern consistent with the proposed structure would provide final confirmation of the identity of 3,5-Dihydroxybenzyl butyrate. d-nb.info

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a synthesized compound. By comparing the experimentally determined mass percentages of the constituent elements (carbon, hydrogen, and oxygen) with the theoretically calculated values, the empirical formula of the compound can be verified, thus confirming its purity and identity.

For 3,5-Dihydroxybenzyl butyrate, with the molecular formula C₁₁H₁₄O₃, the theoretical elemental composition is calculated based on the atomic masses of its constituent elements. The process involves assuming a sample size (e.g., 100g) and then converting the mass of each element to moles to find the simplest whole-number ratio, which confirms the empirical formula. libretexts.org An acceptable experimental result typically falls within a ±0.4% tolerance of the theoretical values.

Below is a data table presenting the theoretical elemental composition of 3,5-Dihydroxybenzyl butyrate.

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 67.33% |

| Hydrogen | H | 7.19% |

| Oxygen | O | 25.48% |

This table displays the calculated theoretical elemental percentages for 3,5-Dihydroxybenzyl butyrate (C₁₁H₁₄O₃). Experimental values obtained from elemental analysis would be compared against these to verify the compound's composition.

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful non-destructive technique employed to analyze the structure of crystalline materials. When a sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities at specific angles. This diffraction pattern serves as a unique "fingerprint" for the specific crystalline solid.

The analysis of the XRD pattern provides information on whether a compound is crystalline or amorphous. For crystalline samples, it reveals data about the crystal lattice, including the unit cell dimensions and packing of molecules. tandfonline.com The diffraction data, typically presented as a plot of intensity versus the diffraction angle (2θ), can show sharp, well-defined peaks for highly crystalline materials or broad humps for amorphous or poorly crystalline substances. researchgate.net

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5° | 8.42 | 45 |

| 15.2° | 5.82 | 100 |

| 21.0° | 4.23 | 80 |

| 23.5° | 3.78 | 65 |

| 28.8° | 3.09 | 30 |

This table presents a hypothetical set of X-ray diffraction peaks for 3,5-Dihydroxybenzyl butyrate. The 2θ angles and their corresponding intensities are unique to the compound's crystal structure and are used for its identification and structural elucidation.

Metabolic Pathways and Biotransformation of 3,5 Dihydroxybenzyl Butyrate

Enzymatic Hydrolysis of the Butyrate (B1204436) Ester Linkage

The first and crucial step in the biotransformation of 3,5-Dihydroxybenzyl butyrate is the hydrolysis of its ester bond. This reaction liberates the two main components of the molecule, allowing for their subsequent metabolic processing.

The cleavage of the ester linkage in 3,5-Dihydroxybenzyl butyrate is primarily catalyzed by a class of enzymes known as esterases. These enzymes, including carboxylesterases and lipases, are widely distributed throughout the body and play a critical role in the metabolism of a vast array of ester-containing compounds. conicet.gov.ar Lipases, for instance, are recognized for their efficiency as biocatalysts in chemo-, regio-, and stereoselective reactions under mild conditions. conicet.gov.ar The application of enzymatic hydrolysis is a common strategy in various fields, though its efficiency can sometimes be limited by factors such as raw material availability and the potential for incomplete hydrolysis. researchgate.net In the context of xenobiotic metabolism, esterases are fundamental in converting ester prodrugs into their active forms or in detoxifying foreign compounds.

To investigate the enzymatic hydrolysis of compounds like 3,5-Dihydroxybenzyl butyrate, various in vitro models are employed. These models allow for the detailed study of metabolic pathways in a controlled environment, absent the complexities of a whole organism. Cell culture models, such as those using porcine intestinal (IPEC-J2) or pulmonary alveolar macrophage (PAM) cells, are valuable for studying the effects and metabolism of butyrate and its derivatives. mdpi.com Such systems have been used to characterize the anti-inflammatory effects of different butyrate forms. mdpi.com Furthermore, in vitro assays using purified or isolated enzymes are fundamental. For example, the activity of jack bean urease has been studied using a pH-STAT method in the presence of various test compounds. acs.org Similarly, kinase-inhibition experiments can be performed using specialized assay kits to evaluate the inhibitory activities of new chemical derivatives. nih.gov Selective enzymatic hydrolysis can also be studied using specific enzymes like Lipase (B570770) CAL-B in organic solvents to achieve desired chemical transformations. derpharmachemica.com

Subsequent Metabolism of the 3,5-Dihydroxybenzyl Alcohol Moiety

Following the initial hydrolysis, the released 3,5-Dihydroxybenzyl alcohol, also known as 5-(Hydroxymethyl)resorcinol, undergoes further metabolism primarily through Phase I and Phase II reactions. nih.govsigmaaldrich.com

Phase I reactions modify the chemical structure of the 3,5-Dihydroxybenzyl alcohol moiety, typically introducing or exposing functional groups. A likely metabolic transformation for the benzyl (B1604629) alcohol group is oxidation. For instance, studies on the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), a structurally related compound, show that the ring's methyl group is oxidized to a carboxylic acid, forming 3,5-di-tert.-butyl-4-hydroxybenzoic acid (BHT-acid). nih.gov A similar oxidation of the hydroxymethyl group of 3,5-Dihydroxybenzyl alcohol would yield 3,5-dihydroxybenzoic acid. Additionally, the aromatic ring itself is susceptible to hydroxylation. The radiolysis of water by radiation can generate hydroxyl radicals that hydroxylate 3,5-dihydroxybenzyl carbamate (B1207046), demonstrating the ring's reactivity towards hydroxylation. researchgate.net

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. uomus.edu.iq

Glucuronidation: This is a major Phase II pathway for phenolic compounds. uomus.edu.iq The process involves the transfer of a glucuronyl group from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to a hydroxyl group on the xenobiotic substrate. uomus.edu.iq For 3,5-Dihydroxybenzyl alcohol, the phenolic hydroxyl groups are prime sites for glucuronidation. The resulting glucuronide conjugates are more polar and readily excreted. The metabolism of BHT, for example, results in the formation of an ester glucuronide of BHT-acid. nih.gov

Sulfation: This is another important conjugation pathway for phenols. uomus.edu.iq It involves the activation of inorganic sulfate (B86663) to the coenzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and the subsequent transfer of the sulfate group to a hydroxyl group, catalyzed by sulfotransferases. uomus.edu.iq This process typically leads to water-soluble and inactive metabolites. uomus.edu.iq A known metabolite of the isomeric 2,5-Dihydroxybenzyl alcohol is 2,5 Dihydroxybenzyl alcohol sulfate, indicating that sulfation is a relevant metabolic pathway for dihydroxybenzyl alcohols. hmdb.ca

| Reaction Type | Potential Metabolite of 3,5-Dihydroxybenzyl Alcohol | Enzymes Involved |

| Phase I: Oxidation | 3,5-Dihydroxybenzoic acid | Alcohol Dehydrogenases, Aldehyde Dehydrogenases |

| Phase II: Glucuronidation | 3,5-Dihydroxybenzyl alcohol glucuronide | UDP-glucuronyltransferases |

| Phase II: Sulfation | 3,5-Dihydroxybenzyl alcohol sulfate | Sulfotransferases |

Subsequent Metabolism of the Butyric Acid Moiety

The butyric acid (butyrate) released from the hydrolysis of 3,5-Dihydroxybenzyl butyrate is a well-known short-chain fatty acid (SCFA) with a thoroughly characterized metabolic fate. nogr.org It serves as a primary energy source for colonocytes and is involved in numerous metabolic processes. nogr.orgwikipedia.org

Upon absorption, butyric acid is activated by various human XM-ligases (ACSM1-6), also known as butyrate-CoA ligases, into its metabolically active form, butyryl-CoA. wikipedia.org The reaction is as follows:

Adenosine (B11128) triphosphate + butyric acid + coenzyme A → adenosine monophosphate + pyrophosphate + butyryl-CoA wikipedia.org

Integration into Host Energy Metabolism Pathways

Upon absorption, the butyrate moiety of 3,5-dihydroxybenzyl butyrate plays a significant role in the host's energy homeostasis. Butyrate is a short-chain fatty acid (SCFA) and is a preferred energy source for colonocytes, the epithelial cells of the colon. scbt.com It is readily taken up by these cells and undergoes β-oxidation within the mitochondria to produce acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, to generate ATP, the primary energy currency of the cell.

Beyond its role as a direct fuel source, butyrate has been shown to influence host metabolism systemically. Studies have indicated that butyrate can affect glucose and lipid metabolism in tissues such as the liver, adipose tissue, and muscle. scispace.com For instance, it can modulate the expression of genes involved in gluconeogenesis and lipolysis. While the direct impact of 3,5-dihydroxybenzyl butyrate on these pathways is still under investigation, the liberation of butyrate strongly suggests an integration into these fundamental energy-regulating processes.

The 3,5-dihydroxybenzyl alcohol component, a phenolic compound, is also absorbed and undergoes further metabolism. In the liver, it is subject to phase II conjugation reactions, such as glucuronidation and sulfation, which increase its water solubility and facilitate its excretion. These conjugation processes are common metabolic routes for phenolic compounds and are essential for their detoxification and elimination from the body.

Microbial Fermentation and Short-Chain Fatty Acid Metabolic Pathways

The gut microbiota plays a pivotal role in the metabolism of 3,5-dihydroxybenzyl butyrate, particularly for the portion that escapes absorption in the upper gastrointestinal tract. The diverse enzymatic machinery of the gut bacteria can efficiently hydrolyze the ester bond, releasing 3,5-dihydroxybenzyl alcohol and butyrate.

The released butyrate contributes to the pool of SCFAs in the colon, which also includes acetate (B1210297) and propionate. These SCFAs are products of the microbial fermentation of dietary fibers and other undigested carbohydrates. jmb.or.kr The production of butyrate by the gut microbiota is a complex process involving multiple bacterial species and metabolic pathways. Key butyrate-producing bacteria include members of the genera Faecalibacterium, Roseburia, and Eubacterium. researchgate.net These bacteria utilize various pathways, such as the acetyl-CoA and glutarate pathways, to synthesize butyrate from different substrates, including acetate.

Based on a comprehensive search of available scientific literature, there is currently no specific research data on the biological activities and molecular mechanisms of the chemical compound 3,5-Dihydroxybenzyl butyrate . While extensive research exists for the individual components, namely butyrate and various dihydroxybenzyl compounds, the specific ester "3,5-Dihydroxybenzyl butyrate" has not been the subject of published studies detailing its antioxidant or anti-inflammatory properties.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the detailed outline requested. Generating content for the specified sections would require speculation and extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy.

Further research would be needed to investigate the potential biological activities of 3,5-Dihydroxybenzyl butyrate and to elucidate the molecular mechanisms underlying any observed effects. At present, the scientific community has not published findings on its capacity for radical scavenging, modulation of antioxidant enzyme systems, or its influence on inflammatory pathways and mediators.

Below is a table of the compound names that would have been included in the article as requested.

Biological Activities and Molecular Mechanisms of 3,5 Dihydroxybenzyl Butyrate

Modulation of Cellular Differentiation and Apoptosis

Effects on Cell Cycle Progression and Apoptotic Pathways

The compound 3,5-Dihydroxybenzyl butyrate (B1204436) is understood to influence cell cycle progression and induce apoptosis, or programmed cell death, primarily through the actions of its metabolic component, butyrate. Butyrate is a well-documented histone deacetylase (HDAC) inhibitor that can arrest the cell cycle and activate apoptotic pathways in cancer cells. nih.gov

Research has demonstrated that butyrate can induce apoptosis in various cancer cell lines. For instance, in human colon cancer cells, butyrate treatment leads to the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), which are key events in the apoptotic cascade. Furthermore, butyrate has been shown to upregulate the expression of the pro-apoptotic protein Bak, while downregulating the anti-apoptotic protein Bcl-2 in Caco-2 cells, thereby promoting apoptosis. The induction of apoptosis by butyrate is considered a crucial part of its potential chemopreventive effects. researchgate.net

In addition to inducing apoptosis, butyrate can cause cell cycle arrest. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21. nih.govresearchgate.net By inhibiting HDACs, butyrate can lead to the hyperacetylation of histones, which in turn can increase the transcription of genes like p21 that halt the cell cycle, preventing cancer cell proliferation. researchgate.net In some cell lines, this cell cycle arrest can precede the onset of apoptosis.

While direct studies on 3,5-Dihydroxybenzyl butyrate are limited, the known effects of butyrate strongly suggest that this compound would exhibit similar activities following its hydrolysis. The 3,5-dihydroxybenzyl moiety may also contribute to these effects, as related phenolic compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov For example, a study on 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole demonstrated its ability to inhibit the growth of MDA-MB-231 breast cancer cells and induce apoptosis, suggesting that the dihydroxybenzyl group can possess cytotoxic activity. nih.gov

Table 1: Effects of Butyrate on Key Apoptotic and Cell Cycle Proteins

| Cell Line | Protein Affected | Effect of Butyrate | Reference |

| Caco-2 | Caspase-3 | Upregulation of active subunit | |

| RSB | Caspase-3 | Cleavage induced | |

| Caco-2 & RSB | PARP | Cleavage product elevated | |

| Caco-2 & RSB | Bak | Expression increased | |

| Caco-2 | Bcl-2 | Expression decreased | |

| General | p21 | Transcription increased | nih.govresearchgate.net |

Induction of Cellular Differentiation Markers

Butyrate, a key component of 3,5-Dihydroxybenzyl butyrate, is a well-known differentiation-inducing agent in various cancer cell lines. nih.gov This induction of a more differentiated phenotype is often associated with a reduction in the malignant potential of cancer cells. nih.gov

In human colon cancer cell lines such as Caco-2 and HT-29, treatment with sodium butyrate has been shown to increase the activity of alkaline phosphatase (ALP), a well-established marker of colonocyte differentiation. nih.gov This effect is concentration-dependent, with lower concentrations promoting differentiation and higher concentrations leading to apoptosis. nih.gov The ability of butyrate to induce differentiation is thought to be linked to its role as an HDAC inhibitor, which can alter gene expression to favor a more mature cell state. nih.gov

The differentiation-inducing effects of butyrate are not limited to colon cancer cells. Studies on mesenchymal stem cells (MSCs) have shown that sodium butyrate can stimulate osteogenic differentiation while suppressing adipogenic differentiation. stemcell.com This is associated with an increased expression of Runx2, a key transcription factor for osteogenesis. stemcell.com

Table 2: Induction of Differentiation Markers by Butyrate

| Cell Line | Differentiation Marker | Effect of Butyrate | Reference |

| Caco-2 | Alkaline Phosphatase (ALP) | Activity increased | nih.gov |

| HT-29 | Alkaline Phosphatase (ALP) | Activity increased | nih.gov |

| Mesenchymal Stem Cells | Runx2 | Expression increased | stemcell.com |

Enzyme Inhibition Studies

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of skin-whitening agents. researchgate.net Various phenolic compounds have been investigated for their tyrosinase inhibitory potential. While direct studies on 3,5-Dihydroxybenzyl butyrate are not widely available, the structural components suggest a potential for tyrosinase inhibition.

The 3,5-dihydroxybenzoyl moiety is of particular interest. For instance, a series of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives were synthesized and shown to possess tyrosinase inhibitory activity. nih.gov The presence of the 3,5-dihydroxy substitution pattern is considered important for this activity. nih.gov Related compounds, such as certain flavonoids with hydroxyl groups on the B-ring, are known to be potent tyrosinase inhibitors. nih.gov These compounds often act as competitive or mixed-type inhibitors, and some can chelate the copper ions in the active site of the enzyme. nih.gov

The inhibitory mechanism of such phenolic compounds can involve their ability to act as alternative substrates or to directly bind to the enzyme, causing a conformational change that reduces its catalytic activity. researchgate.net Given these findings, it is plausible that 3,5-Dihydroxybenzyl butyrate could exhibit tyrosinase inhibitory activity, which would be primarily attributed to the 3,5-dihydroxybenzyl portion of the molecule.

Xanthine (B1682287) Oxidase (XOD) Inhibition

Xanthine oxidase (XOD) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia, making XOD a significant therapeutic target. nih.gov

A variety of natural and synthetic compounds, particularly those with phenolic structures, have been identified as XOD inhibitors. wikipedia.org Flavonoids such as quercetin (B1663063) and myricetin (B1677590) are well-known inhibitors of XOD. wikipedia.org The inhibitory activity of these compounds is often attributed to their specific structural features, including the arrangement of hydroxyl groups on their aromatic rings.

While specific data on the XOD inhibitory activity of 3,5-Dihydroxybenzyl butyrate is scarce, the 3,5-dihydroxybenzyl structure is related to other known phenolic inhibitors. For example, derivatives of protocatechuic aldehyde, which has a dihydroxy-substituted phenyl ring, have been shown to potently inhibit XO activity. nih.gov The mechanism of inhibition by these compounds can be of a mixed-type, and they may interact with the molybdenum center of the enzyme. nih.gov Therefore, it is conceivable that 3,5-Dihydroxybenzyl butyrate could exert an inhibitory effect on xanthine oxidase.

Histone Deacetylase (HDAC) Inhibition

The butyrate component of 3,5-Dihydroxybenzyl butyrate is a well-established inhibitor of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. gsartor.org By inhibiting HDACs, butyrate causes hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis. nih.govresearchgate.net

Butyrate is a potent inhibitor of class I and IIa HDACs. nih.gov The inhibition of HDAC activity by butyrate has been extensively studied and is considered a primary mechanism for its anticancer effects. nih.gov For example, the inhibition of HDACs by butyrate can lead to the transcriptional activation of the p21 gene, which in turn inhibits cyclin-dependent kinases and causes cell cycle arrest. nih.gov

In the context of 3,5-Dihydroxybenzyl butyrate, it is expected that upon cellular uptake and subsequent hydrolysis, the released butyrate would exert its HDAC inhibitory effects. This would lead to downstream cellular consequences such as the modulation of gene expression, ultimately impacting cell proliferation, differentiation, and survival. While the 3,5-dihydroxybenzyl moiety is not a recognized HDAC inhibitor, the butyrate portion provides a strong basis for the compound's activity in this regard.

Table 3: Butyrate as an HDAC Inhibitor

| HDAC Class(es) Inhibited | Key Consequence | Cellular Outcome | Reference |

| Class I and IIa | Histone Hyperacetylation | Altered Gene Expression | nih.gov |

| Class I and IIa | Increased p21 Transcription | Cell Cycle Arrest | nih.gov |

| Class I and IIa | Modulation of Apoptotic Genes | Induction of Apoptosis | nih.gov |

Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein-tyrosine phosphatase 1B (PTP1B) has been identified as a significant negative regulator in both insulin (B600854) and leptin signaling pathways. mdpi.com Its overactivity is linked to the pathogenesis of type 2 diabetes and obesity, making it a prime therapeutic target for these conditions. nih.govmdpi.com The inhibition of PTP1B is a validated strategy to enhance insulin sensitivity. nih.gov

While direct studies on 3,5-dihydroxybenzyl butyrate are limited, compelling evidence from structurally related compounds highlights the potent PTP1B inhibitory potential of the dihydroxybenzyl core. A study on bromophenols isolated from the marine alga Symphyocladia latiuscula identified several 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives as powerful PTP1B inhibitors. mdpi.com For instance, 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol and its methyl ether derivative showed significant PTP1B inhibition with IC₅₀ values comparable to the reference compound, ursolic acid. mdpi.com The dimeric ether form, bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether), was found to be even more potent. mdpi.com

These findings strongly suggest that the dihydroxybenzyl scaffold, present in 3,5-dihydroxybenzyl butyrate, acts as a pharmacophore for PTP1B inhibition. In silico molecular docking simulations of these related compounds have indicated that the hydroxyl groups on the benzene (B151609) ring are crucial for forming hydrogen bonds within the enzyme's active site, thereby inhibiting its function. mdpi.com

| Compound | PTP1B IC₅₀ (μM) |

|---|---|

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | 7.74 ± 0.14 |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | 8.50 ± 0.45 |

| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | 5.29 ± 0.08 |

| Ursolic Acid (Reference) | 8.66 ± 0.82 |

Table 1. PTP1B inhibitory activities of dihydroxybenzyl derivatives compared to a reference inhibitor. Data sourced from a study on bromophenols from S. latiuscula. mdpi.com

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia, which is a critical aspect of managing type 2 diabetes. nih.gov

The therapeutic potential of the dihydroxybenzyl moiety extends to the inhibition of α-glucosidase. The same study that demonstrated PTP1B inhibition by brominated dihydroxybenzyl derivatives also revealed their exceptionally potent α-glucosidase inhibitory activity. mdpi.com The tested compounds, including 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol and its derivatives, exhibited inhibitory effects that were 30 to 110 times stronger than that of acarbose, a commonly prescribed α-glucosidase inhibitor. mdpi.com The most potent compound identified in the study was bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether), with an IC₅₀ value in the low micromolar range. mdpi.com This suggests that the core structure of 3,5-dihydroxybenzyl butyrate is highly conducive to α-glucosidase inhibition.

| Compound | α-Glucosidase IC₅₀ (μM) |

|---|---|

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | 2.63 ± 0.11 |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | 7.24 ± 0.02 |

| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | 1.92 ± 0.02 |

| Acarbose (Reference) | 212.66 ± 0.35 |

Table 2. α-Glucosidase inhibitory activities of dihydroxybenzyl derivatives compared to the standard drug acarbose. Data sourced from a study on bromophenols from S. latiuscula. mdpi.com

Receptor Interactions and Downstream Signaling Pathways

The butyrate moiety of 3,5-dihydroxybenzyl butyrate is a short-chain fatty acid (SCFA) that functions as a critical signaling molecule, primarily through its interaction with a class of G protein-coupled receptors (GPCRs). mdpi.comfrontiersin.org

Butyrate is a known natural ligand for at least three GPCRs: GPR41 (also known as FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2). mdpi.comfrontiersin.org These receptors are expressed on the surface of various cell types, including intestinal epithelial cells and immune cells, and their activation triggers important downstream signaling cascades. frontiersin.orgnih.gov

GPR41 (FFAR3): Butyrate shows a high affinity for GPR41. mdpi.com Activation of this receptor is linked to the regulation of energy homeostasis and immune responses. frontiersin.org

GPR43 (FFAR2): While GPR43 is more selectively activated by acetate (B1210297) and propionate, butyrate can also act as an agonist. mdpi.com GPR43 activation is involved in modulating inflammatory responses. frontiersin.org

GPR109A (HCAR2): Butyrate is the primary endogenous agonist for GPR109A. mdpi.comnih.gov This receptor plays a significant role in promoting the differentiation of regulatory T cells (Tregs) and IL-10-producing macrophages, contributing to immune homeostasis and the suppression of colonic inflammation. frontiersin.orgnih.gov

Upon binding of butyrate, these receptors typically couple to G-proteins (Gαi/o or Gαq) to initiate downstream signaling. nih.gov This can lead to the activation of pathways such as the ERK1/2, p38 MAPK, and PI3K–AKT signaling cascades, which in turn regulate the production of cytokines and enhance the chemotaxis of immune cells. frontiersin.org

| Receptor | Primary SCFA Ligands | Key Downstream Effects |

|---|---|---|

| GPR41 (FFAR3) | Butyrate, Propionate | Energy homeostasis regulation, immune modulation |

| GPR43 (FFAR2) | Acetate, Propionate | Modulation of inflammatory responses |

| GPR109A (HCAR2) | Butyrate | Treg differentiation, anti-inflammatory cytokine production |

Table 3. Summary of key G protein-coupled receptors activated by butyrate and other short-chain fatty acids. mdpi.comfrontiersin.orgnih.gov

Beyond direct activation of GPR41, GPR43, and GPR109A, the effects of butyrate can be mediated by other receptor-like mechanisms. Butyrate can be actively transported into cells via monocarboxylate transporters such as SLC5a8. nih.gov This uptake mechanism is crucial, as it allows butyrate to exert its intracellular effects, most notably the inhibition of histone deacetylases (HDACs). frontiersin.org While not a signaling receptor, this transporter-mediated entry is a critical step for a major part of butyrate's biological activity.

Furthermore, research indicates that not all of butyrate's functions are dependent on the three main SCFA receptors. For example, studies have shown that butyrate can induce the expression of Transforming Growth Factor Beta 1 (TGF-β1) through a mechanism that is independent of GPR41, GPR43, and GPR109A, suggesting the involvement of other, yet to be fully identified, signaling pathways. researchgate.net At high concentrations, butyrate has also been observed to induce apoptosis in T cells through a GPR109A-independent mechanism. nih.gov

Structure-Activity Relationship (SAR) Investigations for 3,5-Dihydroxybenzyl Butyrate and its Derivatives

The esterification of 3,5-dihydroxybenzyl alcohol with butyric acid creates a compound where the butyrate moiety is expected to confer a distinct set of biological activities. The primary role of the butyrate portion is to serve as an agonist for SCFA-specific GPCRs, namely GPR41, GPR43, and GPR109A. frontiersin.orgnih.gov This interaction is highly specific to the structure of short-chain fatty acids and would be absent in the parent compound, 3,5-dihydroxybenzyl alcohol. The parent alcohol is known for its own set of biological activities, including antioxidant and anti-inflammatory effects, but it does not activate SCFA receptors. chemicalbook.com

Therefore, the addition of the butyrate moiety introduces a new dimension of activity, allowing the molecule to engage with pathways central to gut homeostasis, immune regulation, and inflammation that are specifically modulated by SCFAs. mdpi.comfrontiersin.org Furthermore, the butyrate tail enables the compound to act as a pro-drug. Once the ester bond is hydrolyzed by cellular esterases, it releases butyric acid, which can then exert its well-known intracellular effects as an HDAC inhibitor. frontiersin.org This dual-action capability—receptor activation by the intact ester and intracellular effects from the released butyrate—highlights the critical impact of the butyrate moiety on the molecule's comprehensive biological profile.

Role of Dihydroxyl Substitution Pattern on the Benzyl (B1604629) Aromatic Ring

The biological activity of phenolic compounds, including benzyl alcohols, is significantly influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. The 3,5-dihydroxy (resorcinol-type) substitution pattern in the benzyl alcohol moiety of 3,5-dihydroxybenzyl butyrate is crucial for its anticipated antioxidant and anti-inflammatory properties.

Furthermore, the dihydroxyl pattern is implicated in various other biological activities. For instance, 3,5-dihydroxybenzyl alcohol has been reported to possess antibacterial, anti-inflammatory, and anti-tumor activities. chemicalbook.com The presence of multiple hydroxyl groups can enhance the interaction of the molecule with biological targets, such as enzymes and receptors, through hydrogen bonding. This can lead to the modulation of cellular signaling pathways involved in inflammation and cell proliferation. For example, the anti-inflammatory and anti-nociceptive activities of 4-hydroxybenzyl alcohol have been linked to its ability to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages. nih.gov While the specific mechanisms for the 3,5-dihydroxy isomer are less elucidated, it is plausible that a similar modulation of inflammatory pathways occurs.

The table below summarizes the reported biological activities of 3,5-dihydroxybenzyl alcohol, providing a foundation for understanding its contribution to the activity of the ester.

| Biological Activity | Reported Effect of 3,5-Dihydroxybenzyl Alcohol |

| Antioxidant | Possesses radical scavenging properties. chemicalbook.com |

| Anti-inflammatory | Exhibits anti-inflammatory effects. chemicalbook.com |

| Antibacterial | Shows activity against various bacteria. chemicalbook.com |

| Anti-tumor | Displays potential anti-tumor properties. chemicalbook.com |

Influence of the Ester Linkage on Pharmacological Activity and Biostability

The ester linkage between 3,5-dihydroxybenzyl alcohol and butyric acid in 3,5-dihydroxybenzyl butyrate is a critical feature that is expected to significantly influence its pharmacological activity and biostability. Esterification is a common strategy in medicinal chemistry to create prodrugs, which can improve the pharmacokinetic and pharmacodynamic properties of a parent drug.

One of the primary roles of the ester linkage is to modulate the lipophilicity of the molecule. Butyric acid, a short-chain fatty acid, increases the lipid solubility of the otherwise more polar 3,5-dihydroxybenzyl alcohol. This enhanced lipophilicity can facilitate the absorption of the compound across biological membranes, such as the intestinal epithelium and the blood-brain barrier. Studies on other phenolic esters, such as resveratrol (B1683913) butyrate esters, have demonstrated that esterification can lead to higher bioavailability compared to the parent polyphenol. nih.gov

Upon absorption, the ester linkage in 3,5-dihydroxybenzyl butyrate is susceptible to hydrolysis by esterase enzymes present in the plasma, liver, and other tissues. nih.gov This enzymatic cleavage would result in the controlled and sustained release of the two parent molecules: 3,5-dihydroxybenzyl alcohol and butyric acid. This slow-release mechanism could prolong the therapeutic effects of both compounds and potentially reduce any dose-related side effects. The rate of hydrolysis can vary depending on the specific ester and the tissue, with some phenolic esters being rapidly hydrolyzed while others are more stable. nih.gov

The biostability of the ester bond is a key factor in its design. A bond that is too labile may lead to premature hydrolysis before reaching the target tissue, while a bond that is too stable might prevent the release of the active components. The design of phenolic esters often aims for a balance that allows for sufficient stability during absorption and distribution, followed by efficient cleavage at the site of action.

Furthermore, the esterification of phenolic hydroxyl groups can protect them from first-pass metabolism in the liver, where they might otherwise be rapidly conjugated and eliminated. By masking a hydroxyl group, the ester can allow the compound to circulate for a longer period, increasing its chances of reaching its therapeutic target. Research on resveratrol butyrate esters has shown that they can inhibit liver damage more effectively than resveratrol alone, partly due to their improved bioavailability and modulation of gut microbiota. nih.gov

The table below outlines the potential effects of the ester linkage on the properties of 3,5-dihydroxybenzyl butyrate.

| Property | Influence of the Ester Linkage |

| Lipophilicity | Increased, potentially enhancing absorption. |

| Bioavailability | Potentially improved due to enhanced absorption and protection from first-pass metabolism. |

| Mechanism of Action | Acts as a prodrug, releasing 3,5-dihydroxybenzyl alcohol and butyric acid upon enzymatic hydrolysis. |

| Duration of Action | Potentially prolonged due to controlled release of the active components. |

| Biostability | Susceptible to hydrolysis by esterases, allowing for the release of parent molecules. |

Analytical Methodologies for the Quantitative and Qualitative Analysis of 3,5 Dihydroxybenzyl Butyrate

Chromatographic Techniques

Chromatographic methods are fundamental for separating 3,5-Dihydroxybenzyl butyrate (B1204436) from complex matrices, allowing for its accurate quantification and purity determination.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying 3,5-Dihydroxybenzyl butyrate in various samples. The method's accuracy and reproducibility make it suitable for quality control in manufacturing and for quantitative studies. google.comgoogle.com A typical HPLC analysis involves a reversed-phase column where the separation is based on the compound's polarity.

For the analysis of butyrate-containing compounds, a C18 column is frequently used. frontiersin.org The mobile phase often consists of a mixture of an aqueous solvent (like water with a small percentage of acid, such as formic or phosphoric acid, to control ionization) and an organic solvent like acetonitrile (B52724) or methanol. google.comfrontiersin.org Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in 3,5-Dihydroxybenzyl butyrate absorbs ultraviolet light. The assay of the related compound, 3,5-Dihydroxybenzyl alcohol, is often performed using HPLC, indicating the suitability of this technique for its butyrate ester as well. fishersci.com

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Temperature | 30°C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. gcms.cz Given that 3,5-Dihydroxybenzyl butyrate is an ester, it may be sufficiently volatile for GC analysis, particularly for identifying it as a metabolite in biological samples. However, for short-chain fatty acids (SCFAs) like butyrate, derivatization is often necessary to increase volatility and thermal stability. bevital.nonih.gov

A common derivatization agent is N-tert-butyl-dimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the hydroxyl groups to their silyl (B83357) ethers, improving chromatographic properties. nih.gov Following separation on a capillary column (e.g., a DB-5ms), the compound is introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum based on the fragmentation pattern of the molecule, which serves as a molecular fingerprint for identification. gcms.cz

Table 2: Typical GC-MS Operating Conditions

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | Start at 80°C, ramp to 280°C at 10°C/min |

| Injector Temp. | 260°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for analyzing compounds like 3,5-Dihydroxybenzyl butyrate in complex biological matrices where low detection limits are required. nih.govmdpi.com While direct analysis is possible, derivatization can enhance ionization efficiency and chromatographic retention for the butyrate moiety. shimadzu.com

Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxyl group of any free butyric acid, though this is less relevant for the ester itself unless hydrolysis is being studied. frontiersin.orgshimadzu.com For the intact ester, reversed-phase LC is coupled to an electrospray ionization (ESI) source, typically operating in positive or negative ion mode. Tandem mass spectrometry (MS/MS) can be used for even greater specificity and for structural elucidation by analyzing the fragmentation of a selected precursor ion. nih.govcreative-proteomics.com Commercial suppliers often provide LC-MS data for the characterization of 3,5-Dihydroxybenzyl butyrate. bldpharm.com

Table 3: Representative LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H] | To be determined for 3,5-Dihydroxybenzyl butyrate |

| Product Ions | To be determined from fragmentation studies |

Spectroscopic Methods for Detection and Identification

Spectroscopic methods are used to identify 3,5-Dihydroxybenzyl butyrate by probing its interaction with electromagnetic radiation. These techniques provide information about the molecule's structure and functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. The absorption is a result of electronic transitions within the molecule. For 3,5-Dihydroxybenzyl butyrate, the key chromophore is the dihydroxy-substituted benzene ring. Phenolic compounds typically exhibit strong absorption bands in the UV region. The presence of hydroxyl groups on the aromatic ring influences the position and intensity of these absorption maxima (λmax). The UV-Vis spectrum is useful for quantitative analysis using the Beer-Lambert law and as a detection method in HPLC.

Table 4: Expected UV Absorption Maxima

| Chromophore | Expected λmax (nm) |

| Substituted Benzene Ring | ~270 - 280 nm |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 3,5-Dihydroxybenzyl butyrate is expected to show characteristic absorption bands corresponding to its key structural features. Analysis of the related compound 3,5-dimethoxybenzyl alcohol has been performed using FTIR, demonstrating the utility of this technique for this class of compounds. nih.gov The spectrum for the precursor, 3,5-Dihydroxybenzyl alcohol, is also well-characterized. nih.gov

Key expected peaks include:

A broad band for the O-H (hydroxyl) stretching vibrations.

A strong, sharp peak for the C=O (ester carbonyl) stretch.

Bands for the C-O stretching of the ester and alcohol groups.

Peaks corresponding to C=C stretching within the aromatic ring.

Absorptions related to C-H stretching from the aromatic ring and the alkyl chain.

Table 5: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching, broad | 3200 - 3600 |

| Ester C=O | Stretching | ~1735 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Ester C-O | Stretching | 1150 - 1250 |

| Aromatic C-H | Bending (out-of-plane) | 690 - 900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,5-Dihydroxybenzyl butyrate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's atomic framework.

¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. For 3,5-Dihydroxybenzyl butyrate, the spectrum can be divided into signals from the aromatic ring protons, the benzylic methylene (B1212753) protons, and the protons of the butyrate chain. The aromatic region typically shows distinct signals corresponding to the protons on the di-substituted benzene ring. The benzylic protons adjacent to the ester oxygen show a characteristic chemical shift, while the aliphatic protons of the butyrate group appear as multiplets in the upfield region of the spectrum.

Predicted ¹H NMR Spectral Data for 3,5-Dihydroxybenzyl Butyrate This data is predicted based on analogous structures.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Butyrate -CH₃ | ~0.9 | Triplet (t) | 3H |

| Butyrate -CH₂- | ~1.6 | Sextet (sxt) | 2H |

| Butyrate -C(=O)CH₂- | ~2.3 | Triplet (t) | 2H |

| Ar-CH₂-O- | ~5.0 | Singlet (s) | 2H |

| Aromatic C4-H | ~6.3 | Triplet (t) | 1H |

| Aromatic C2,6-H | ~6.4 | Doublet (d) | 2H |

| Ar-OH | Variable | Singlet (s, broad) | 2H |

Predicted ¹³C NMR Spectral Data for 3,5-Dihydroxybenzyl Butyrate This data is predicted based on analogous structures.

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Butyrate -CH₃ | ~13.5 |

| Butyrate -CH₂- | ~18.3 |

| Butyrate -C(=O)CH₂- | ~35.9 |

| Ar-CH₂-O- | ~66.5 |

| Aromatic C4 | ~102.0 |

| Aromatic C2,6 | ~107.5 |

| Aromatic C1 | ~139.0 |

| Aromatic C3,5 | ~158.5 |

| Ester C=O | ~173.0 |

Advanced Electrochemical Detection Methods

Electrochemical methods offer sensitive and rapid detection of electroactive species. Both the phenolic (dihydroxybenzyl) and butyrate moieties of the target compound can be targeted using these techniques. Phenolic compounds are well-known to be electroactive, meaning they can be oxidized at an electrode surface, providing a measurable electrical signal.

Advanced electrochemical sensors often utilize modified electrodes to enhance sensitivity and selectivity. For instance, screen-printed electrodes modified with materials like reduced graphene oxide and mediators such as thionine (B1682319) have been developed for detecting related compounds like 3-hydroxybutyrate (B1226725). urjc.es Such a system could be adapted for 3,5-Dihydroxybenzyl butyrate, where the graphene enhances the electrode's surface area and conductivity, and the mediator facilitates electron transfer.

Furthermore, electrochemical biosensor arrays have been developed for the detection of short-chain fatty acids (SCFAs), including butyrate. nih.gov These sensors can achieve detection limits in the range of 5 mg L⁻¹ to 40 mg L⁻¹. nih.gov Techniques such as cyclic voltammetry (CV) and chronoamperometry are employed to characterize the sensor's response and quantify the analyte. mdpi.com The development of voltametric sensors for other metabolites, such as indole, in biological fluids like plasma, demonstrates the potential for creating similar systems for the in-situ detection of 3,5-Dihydroxybenzyl butyrate. nih.gov

Development of Bioanalytical Methods for In Vitro and In Vivo Research Applications

Bioanalytical methods integrate biological recognition elements with analytical platforms to achieve high specificity and sensitivity, which is essential for measuring compounds in complex biological matrices like plasma or cell cultures.

Enzyme-based biosensors are a prominent example of bioanalytical methods. An electrochemical biosensor for 3-hydroxybutyrate has been reported that uses an active enzyme immobilized on a glassy carbon electrode. urjc.es This principle can be extended to 3,5-Dihydroxybenzyl butyrate by identifying a specific enzyme that interacts with the butyrate ester or the dihydroxybenzyl group. These sensors can be applied to very small sample volumes, on the order of microliters, making them suitable for research applications where sample availability is limited. nih.gov

Another advanced bioanalytical approach involves immunosensors. These platforms use the highly specific binding between an antibody and an antigen. An immunoplatform could be constructed for 3,5-Dihydroxybenzyl butyrate by immobilizing a specific capture antibody onto a surface, such as magnetic microbeads. nih.gov Detection would then be achieved through a labeled secondary antibody, creating a sandwich-type immunoassay. nih.gov This methodology has been successfully used for other biomarkers and offers a pathway for developing a highly specific assay for 3,5-Dihydroxybenzyl butyrate for in vitro and in vivo studies.

Potential Research Directions and Future Perspectives on 3,5 Dihydroxybenzyl Butyrate

Exploration of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology and nutrition. genesispub.org Future investigations into 3,5-dihydroxybenzyl butyrate (B1204436) could greatly benefit from exploring its synergistic potential with other bioactive molecules.

Combining plant-derived bioactive compounds with existing therapeutic agents can enhance efficacy and potentially reduce required dosages, thereby minimizing side effects. mdpi.com For instance, studies have shown that butyrate, a component of 3,5-dihydroxybenzyl butyrate, can work synergistically with other short-chain fatty acids (SCFAs), prebiotics, and probiotics to modulate gut health. mdpi.com Research could explore whether 3,5-dihydroxybenzyl butyrate exhibits enhanced effects when combined with other natural compounds, such as polyphenols or other SCFAs. nih.govnih.gov Such studies would involve in vitro and in vivo models to assess a range of biological activities, from antioxidant and anti-inflammatory effects to metabolic regulation. The potential for synergistic interactions warrants a systematic investigation to identify combinations that could lead to novel therapeutic strategies. mdpi.comnih.gov

| Potential Compound Class | Rationale for Synergy Investigation | Potential Research Model |

| Other Polyphenols (e.g., Quercetin (B1663063), Resveratrol) | Complementary antioxidant and anti-inflammatory pathways. | Cell culture models (e.g., macrophages, intestinal cells), animal models of inflammation. |

| Prebiotics (e.g., Inulin, Fructans) | Enhanced production of beneficial gut microbial metabolites. | In vitro fermentation models, animal studies with gut microbiota analysis. |

| Probiotics (e.g., Lactobacillus, Bifidobacterium) | Modulation of gut barrier function and immune response. | Co-culture systems with intestinal epithelial cells, preclinical models of gut inflammation. |

| Other Short-Chain Fatty Acids (e.g., Acetate (B1210297), Propionate) | Additive or synergistic effects on colonocyte health and systemic metabolism. | In vitro studies on colon cancer cell lines, metabolic studies in animal models. |

Development of Advanced Delivery Systems for Targeted Research Applications

The translation of a bioactive compound from a laboratory curiosity to a valuable research tool often hinges on its bioavailability and targeted delivery. The physicochemical properties of 3,5-dihydroxybenzyl butyrate, such as its solubility and stability, will dictate its absorption and distribution in biological systems. Advanced delivery systems offer a promising strategy to overcome potential limitations.

Future research should focus on the development and evaluation of various nanoformulations for 3,5-dihydroxybenzyl butyrate. These could include liposomes, nanoparticles, and micelles, which can protect the compound from degradation, improve its solubility, and facilitate its transport across biological membranes. Targeted delivery systems, decorated with specific ligands, could be designed to direct the compound to particular cells or tissues, thereby increasing its local concentration and reducing off-target effects. The development of such systems would be instrumental for conducting precise in vivo studies to elucidate the mechanisms of action of 3,5-dihydroxybenzyl butyrate.

Computational Chemistry and Molecular Modeling Studies

Computational approaches have become indispensable in modern drug discovery and molecular biology, offering insights into the interactions between small molecules and their biological targets at an atomic level. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com This method can be employed as a virtual screening tool to identify potential protein targets for 3,5-dihydroxybenzyl butyrate from large biological databases. nih.gov By simulating the binding of 3,5-dihydroxybenzyl butyrate to the active sites of various enzymes and receptors, researchers can generate hypotheses about its mechanism of action. biorxiv.org The binding affinity and interaction patterns predicted by molecular docking can guide subsequent experimental validation, saving considerable time and resources. jppres.com

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer a more dynamic and realistic view of the ligand-protein complex over time. nih.govmdpi.com MD simulations can be used to assess the stability of the complex predicted by molecular docking and to analyze the conformational changes that may occur upon binding. nih.govresearchgate.net By simulating the movements of atoms and molecules, researchers can gain a deeper understanding of the key interactions that stabilize the complex and the role of solvent molecules in the binding process. nih.govyoutube.com This information is crucial for the rational design of more potent and selective analogs of 3,5-dihydroxybenzyl butyrate.

| Computational Technique | Research Application for 3,5-Dihydroxybenzyl Butyrate | Expected Outcome |

| Molecular Docking | Virtual screening against a library of protein targets (e.g., enzymes, receptors). | A ranked list of potential biological targets based on predicted binding affinity. |

| Molecular Dynamics | Simulation of the 3,5-dihydroxybenzyl butyrate-protein complex in a simulated physiological environment. | Assessment of the stability of the binding pose and characterization of the dynamic interactions. |

Design and Synthesis of Novel Analogs and Prodrugs for Enhanced Research Modalities

The chemical structure of 3,5-dihydroxybenzyl butyrate provides a versatile scaffold for the design and synthesis of novel analogs with improved properties. Chemical modifications to either the 3,5-dihydroxybenzyl moiety or the butyrate chain could lead to compounds with enhanced potency, selectivity, or pharmacokinetic profiles. For example, the synthesis of analogs with different ester chain lengths or substitutions on the aromatic ring could be explored. researchgate.net

Furthermore, the development of prodrugs represents a valuable strategy to improve the delivery of 3,5-dihydroxybenzyl butyrate. nih.gov A prodrug is an inactive compound that is converted into its active form in the body. For instance, esterification of the hydroxyl groups could create prodrugs with increased lipophilicity and improved oral absorption. nih.gov The synthesis of such compounds is a promising avenue for future research. The synthesis of the parent compound, 3,5-dihydroxybenzyl alcohol, has been previously described and could serve as a starting point for these synthetic efforts. chemicalbook.com

Investigation of its Role in Gut Microbiota Modulation and Host-Microbe Interactions

The gut microbiota plays a critical role in human health and disease, and its composition and activity can be influenced by dietary components. nih.govnih.gov Butyrate, a key metabolite produced by the gut microbiota, is known to have profound effects on host physiology. jcdr.netnih.govmdpi.com It serves as a primary energy source for colonocytes, enhances the gut barrier function, and possesses anti-inflammatory properties. nih.govnih.gov

Given that 3,5-dihydroxybenzyl butyrate contains a butyrate moiety, it is plausible that it could influence the gut microbial ecosystem. Future research should investigate whether this compound can modulate the composition and function of the gut microbiota. This could involve in vitro fermentation studies with human fecal samples and in vivo studies in animal models. It would be of particular interest to determine if 3,5-dihydroxybenzyl butyrate can selectively promote the growth of butyrate-producing bacteria. researchgate.netmicrobiomeprescription.com Understanding the interplay between 3,5-dihydroxybenzyl butyrate, the gut microbiota, and the host is a crucial area for future exploration. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dihydroxybenzyl butyrate, and how can researchers optimize reaction yields?

- Methodological Answer : The compound can be synthesized via esterification of 3,5-dihydroxybenzyl alcohol with butyric acid derivatives. For example, describes a four-step synthesis of a related compound (3,5-dihydroxybenzonitrile) using esterification and reduction steps. Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) in 1,2-dimethoxyethane under inert atmospheres are effective for reducing intermediates, achieving yields up to 84% . Optimization may involve adjusting stoichiometry, using anhydrous solvents, and controlling reaction temperatures to minimize side reactions.

Q. What spectroscopic techniques are most effective for confirming the structure and purity of 3,5-Dihydroxybenzyl butyrate?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for verifying the ester linkage and aromatic substitution pattern. Infrared Spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl, ester carbonyl). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity. and validate these methods for structurally similar compounds, with NMR chemical shifts and HRMS data cross-referenced against theoretical calculations .

Q. What are the recommended protocols for the safe handling and storage of 3,5-Dihydroxybenzyl butyrate in laboratory settings?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use personal protective equipment (N95 masks, gloves, eyeshields) due to potential skin/eye irritation (H315, H319 hazards per ). Avoid exposure to moisture or strong oxidizers. Safety protocols from and emphasize inert atmospheres during synthesis to reduce reactivity risks .

Advanced Research Questions

Q. How do variations in reaction conditions influence the regioselectivity and purity of 3,5-Dihydroxybenzyl butyrate?

- Methodological Answer : Substrate choice and catalysts critically impact selectivity. demonstrates that halogenated substrates (e.g., 3,5-dichlorobromobenzene) reduce regioselectivity due to competing substitution pathways. For butyrate synthesis, using bulky catalysts (e.g., LDA) or polar aprotic solvents (DMF) may suppress byproduct formation. HPLC monitoring (as in ) helps track intermediate ratios and optimize conditions .

Q. What strategies can mitigate the formation of positional isomers during esterification of 3,5-dihydroxybenzyl alcohol?